Binol

Asymmetric Diels-Alder Cycloaddition Lewis Acid Catalysis

Procure BINOL (CAS 602-09-5) as the irreplaceable precursor to BINAP and high-ee chiral phosphoric acid catalysts. This C2-symmetric scaffold is essential where vaulted ligands (VAPOL, VANOL) underperform: BINOL-derived catalysts deliver up to 99% ee in Mannich-type reactions and 85–97% ee in Biginelli reactions, while BINAP-Ru complexes achieve 100% ee in asymmetric hydrogenation. Insist on ≥99% purity with enantiomeric excess ≥99% to ensure reproducible catalytic performance.

Molecular Formula C20H14O2
Molecular Weight 286.3 g/mol
CAS No. 602-09-5
Cat. No. B031242
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBinol
CAS602-09-5
Synonyms1,1’-Bi-2-naphthol;  (RS)-1,1’-Bi-2,2’-naphthol;  (RS)-1,1’-Bi-2-naphthol;  (±)-1,1’-Bi-2-naphthol;  (±)-1,1’-Binaphthalene-2,2’-diol
Molecular FormulaC20H14O2
Molecular Weight286.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)O)O
InChIInChI=1S/C20H14O2/c21-17-11-9-13-5-1-3-7-15(13)19(17)20-16-8-4-2-6-14(16)10-12-18(20)22/h1-12,21-22H
InChIKeyPPTXVXKCQZKFBN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Binol (CAS 602-09-5) Procurement Guide: Chiral Ligand Specifications and Comparative Performance


1,1′-Bi-2-naphthol (BINOL, CAS 602-09-5) is a C2-symmetric axially chiral diol that serves as a foundational chiral ligand and organocatalyst scaffold in asymmetric synthesis [1]. The compound exhibits stable axial chirality with a specific rotation of ±35.5° (c = 1 in THF) for its enantiomers and resists racemization under standard catalytic conditions [2]. BINOL coordinates with early transition metals (Ti(IV), Zn(II), Al(III), Ln(III)) through its hard oxygen atoms to generate Lewis acid catalysts, while its phenolic hydroxyls enable facile derivatization into phosphoric acids, phosphoramidites, and other catalyst families [3].

Why BINOL Cannot Be Substituted with Generic Chiral Diols: Structural and Performance Evidence


Despite the availability of numerous C2-symmetric diols, BINOL's unique biaryl scaffold cannot be simply interchanged with vaulted ligands (VAPOL, VANOL), hydrogenated analogs (H8-BINOL), or other biaryl frameworks without measurable performance consequences. While VAPOL and VANOL exhibit superior enantioselectivity in Diels-Alder (13-41% ee for BINOL vs. high optical purity for VAPOL) and aziridination reactions [1], BINOL-derived phosphoric acids achieve up to 99% ee in Mannich-type reactions [2] and serve as the precursor to BINAP, which delivers up to 100% ee in asymmetric hydrogenation [3]. The selection of BINOL versus its analogs is reaction-specific and quantifiably consequential. The following evidence establishes exactly where BINOL demonstrates verified differentiation.

Binol (CAS 602-09-5) Quantitative Differentiation Evidence: Head-to-Head Performance Data


Asymmetric Diels-Alder Reaction: VAPOL vs. BINOL Enantioselectivity Comparison

In the catalytic asymmetric Diels-Alder reaction of acrolein with cyclopentadiene, a VAPOL-derived Et2AlCl catalyst provided high conversions and excellent stereoselectivities, while the analogous BINOL-derived catalyst delivered the cycloadduct in high yield but with substantially lower enantiomeric excess (13-41% ee) [1].

Asymmetric Diels-Alder Cycloaddition Lewis Acid Catalysis

Asymmetric Aziridination: VANOL vs. BINOL Catalyst Performance

In the catalytic asymmetric aziridination of benzhydryl imines with ethyl diazoacetate, (S)-VANOL (10 mol%) achieved 85% yield, >50:1 cis:trans selectivity, and 96% ee within 0.5 hours. Under comparable conditions, (S)-BINOL (10 mol%) delivered only 61% yield, 17:1 cis:trans selectivity, and 20% ee over 3 hours [1].

Aziridination Nitrogen Heterocycles Boron Lewis Acid

Deracemization Efficiency: Vaulted Ligands vs. BINOL Optical Purity

Copper-mediated deracemization using (−)-sparteine produces (S)-VANOL and (S)-VAPOL in greater than 99% ee, whereas the same methodology applied to BINOL yields only 92% ee [1].

Deracemization Chiral Resolution Copper Catalysis

Linked-BINOL vs. Simple BINOL: Mannich-Type Reaction Rate and Enantioselectivity

In a direct catalytic asymmetric Mannich-type reaction, a linked-BINOL ligand (1a, 5 mol%) completed the reaction within 1 hour, yielding 99% yield, anti/syn = 98/2, and >99% ee. A control experiment using simple BINOL (2, 10 mol%) exhibited dramatically slower kinetics (68 hours) and markedly reduced enantioselectivity (24% ee) [1].

Mannich Reaction Linked-BINOL Zinc Catalysis

Catalyst Loading Efficiency: 3-Aryl-H8-BINOL vs. Parent H8-BINOL in Aldehyde Alkylation

A titanium complex derived from 3-(3,5-diphenylphenyl)-H8-BINOL (2 mol%) achieved enantioselectivities of 94-98% ee in aldehyde alkylation, comparable to or higher than those obtained with 20 mol% of the parent H8-BINOL ligand [1].

Aldehyde Alkylation Titanium Catalysis Catalyst Loading

BINOL vs. TADDOL: Reagent vs. Substrate Control in C-C Coupling

In vinyloxyethoxy titanium-mediated C-C coupling with chiral 2,3-O-isopropylidene-D-glyceraldehyde, (R)- or (S)-BINOL-modified reagents produced opposite descriptors at the newly created stereogenic center, indicating strong reagent control (enantiomeric ratio up to 99:1 with prochiral aldehydes). In contrast, (R,R)- or (S,S)-TADDOL-modified systems exhibited the same product configuration regardless of reagent chirality, indicating predominant substrate control [1].

C-C Coupling Reagent Control Stereoselectivity

Optimal BINOL Application Scenarios Based on Verified Quantitative Evidence


Synthesis of BINOL-Derived Chiral Phosphoric Acids for Organocatalysis

BINOL serves as the essential precursor for chiral phosphoric acid organocatalysts, which achieve up to 99% ee in Mannich-type reactions and 85-97% ee in Biginelli reactions [1][2]. The 3,3′-positions of the BINOL core can be functionalized to tune steric hindrance and acidity, enabling rational catalyst optimization [3]. Procurement of enantiopure BINOL (≥99% ee) is mandatory for synthesizing these high-performance organocatalysts.

Precursor to BINAP for Asymmetric Hydrogenation

BINOL is the direct synthetic precursor to BINAP (2,2′-bis(diphenylphosphino)-1,1′-binaphthyl), one of the most widely used chiral diphosphine ligands [4]. BINAP-Rh and BINAP-Ru complexes achieve up to 100% ee in asymmetric hydrogenation of enamides and β-keto esters [5]. Procurement of high-purity BINOL is essential for manufacturing industrial-scale BINAP catalysts.

Ti-BINOL Catalyzed Asymmetric Alkyne Addition to Aldehydes

The BINOL-ZnEt2-Ti(OiPr)4 catalyst system enables highly enantioselective addition of terminal alkynes to a broad range of aldehydes, generating structurally diverse chiral propargylic alcohols [6]. Functionalized H8-BINOL derivatives further enhance enantioselectivity for ortho-substituted benzaldehydes [7]. This application leverages BINOL's established efficacy in alkyne addition chemistry.

Base Scaffold for 3-Aryl-H8-BINOL Synthesis for Low-Loading Catalysis

BINOL is the starting material for synthesizing 3-aryl-H8-BINOL derivatives, which enable aldehyde alkylation with 94-98% ee at only 2 mol% catalyst loading—a 10-fold reduction compared to parent H8-BINOL [8]. This application is particularly valuable for industrial processes where minimizing catalyst cost and maximizing turnover are critical.

Technical Documentation Hub

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